N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
“N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine” is a compound that has been identified as an inhibitor of SHP2 . SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation . It is known to regulate various cellular functions including cell cycle and oncogenic transformation . Mutations in SHP2 are known to cause several diseases and cancers .
Mechanism of Action
“N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine” acts as an inhibitor of SHP2 . SHP2 is a protein tyrosine phosphatase that is involved in cell growth and differentiation . In its inactive state, the N-terminal SH2 domain of SHP2 binds to the PTP domain and blocks substrate binding to the active site, thereby inhibiting SHP2 . Upon binding of the phospho-tyrosyl residue, the N-terminal SH domain is released from the PTP domain and the enzyme is activated . This compound likely interacts with SHP2 in a way that prevents this activation, thereby inhibiting the function of SHP2 .
Properties
IUPAC Name |
2-N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5/c17-13-9-5-4-8-12(13)14-20-15(18)22-16(21-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWBAMWOFWMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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